8-Chloro-2,3-dihydro-1H-quinolin-4-one

Vue d'ensemble

Description

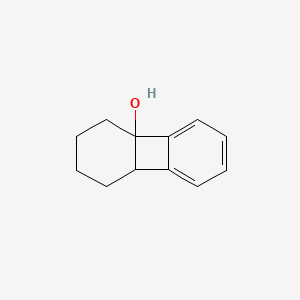

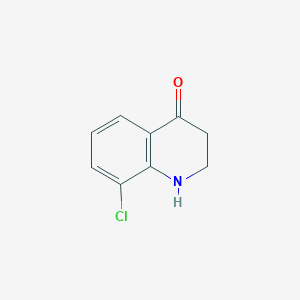

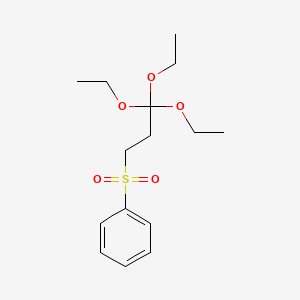

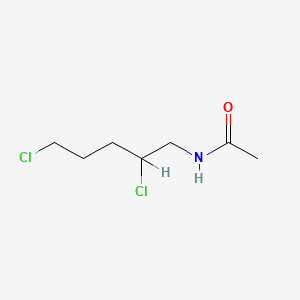

8-Chloro-2,3-dihydro-1H-quinolin-4-one , also known as 8-chloro-3,4-dihydroquinolin-2(1H)-one , is a nitrogen-containing heterocyclic compound. It serves as a core structural component in various biologically active molecules. The quinolinone scaffold has drawn attention due to its potential pharmacological applications .

Molecular Structure Analysis

The molecular structure of 8-Chloro-2,3-dihydro-1H-quinolin-4-one consists of a quinolinone ring with a chlorine atom at the 8-position. The fused bicyclic system provides rigidity and contributes to its biological activity. Understanding the spatial arrangement of atoms within this structure is crucial for predicting its interactions with biological targets .

Chemical Reactions Analysis

8-Chloro-2,3-dihydro-1H-quinolin-4-one can participate in various chemical reactions. These reactions may involve functionalization of the quinolinone ring, substitution at the 8-position, or modification of the carbonyl group. Researchers have explored synthetic routes to access modified DHQ derivatives with diverse biological properties .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Synthesis and Cytotoxicity

- Synthesis and Derivatives : 8-Chloro-2,3-dihydro-1H-quinolin-4-one is used in the synthesis of various heterocyclic quinones, like 11H-indolo[3,2-c]quinolinediones. These derivatives are obtained through processes like Fischer's indole synthesis and exhibit significant cytotoxic properties (Helissey et al., 1989).

Coordination Chemistry

- Metal Coordination : This compound shows adaptability in coordination chemistry, particularly with metals like zinc and mercury. The diverse coordination modes of derivatives of 8-Chloro-2,3-dihydro-1H-quinolin-4-one provide various environments to metal centers, indicating potential applications in material sciences and catalysis (Ardizzoia et al., 2010).

Structure and Reactivity

- Structural Analysis and Reactivity : The structure and reactivity of chloro derivatives of 3-hydroxy-2-phenylquinolin-4(1H)-ones, which can be synthesized from 8-Chloro-2,3-dihydro-1H-quinolin-4-one, have been studied for their cytostatic properties. These studies contribute to understanding the structural basis of biological activity and potential medicinal applications (Hradil et al., 2004).

Biological Activities

- Photochemotherapeutic Agents : Some derivatives of 8-Chloro-2,3-dihydro-1H-quinolin-4-one exhibit biological activities like inhibition of topoisomerase II and potential use as photochemotherapeutic agents. Their properties such as photobinding to DNA and lack of mutagenicity or skin phototoxicity make them candidates for further investigation in cancer therapy (Chilin et al., 2003).

Complex Synthesis

- Complex Synthesis for Potential Applications : The synthesis and structural studies of dimethyltin(IV) quinolin-8-olates, derived from 8-Chloro-2,3-dihydro-1H-quinolin-4-one, have been explored. These studies contribute to the understanding of complex chemical structures and their potential applications in various fields (Basu Baul et al., 2013).

Antimicrobial and Antitumour Activity

- Palladium(II) Complexes with Derivatives : Research on [Pd(XQ)2] complexes, where XQ includes derivatives of 8-Chloro-2,3-dihydro-1H-quinolin-4-one, revealed their potential in low-dimensional compounds containing bioactive ligands. These complexes have been analyzed for their structure, thermal stability, and antimicrobial activity, indicating their relevance in medicinal chemistry and materials science (Vranec & Potočňák, 2013).

DNA Intercalation and Cancer Therapy

- DNA Intercalation and Anticancer Activity : Certain derivatives of 8-Chloro-2,3-dihydro-1H-quinolin-4-one, like chloro-PTQ and morpholino-PTQ, demonstrate the ability to intercalate with DNA, leading to potential applications in cancer therapy. Their high binding affinity and induced helicity in DNA structure make them notable for their cytotoxicity against various cancer cell lines (Shahabuddin et al., 2009).

Polymer Synthesis and Antimicrobial Activity

- Copolymer Synthesis for Antimicrobial Applications : The synthesis of copolymers from 4-chloro-3-methyl phenyl methacrylate and 8-quinolinyl methacrylate, derivatives of 8-Chloro-2,3-dihydro-1H-quinolin-4-one, has been explored. These copolymers exhibit significant antimicrobial activity against bacteria, fungi, and yeast, suggesting their potential use in biomedical applications (Patel et al., 2005).

Alzheimer's Disease Research

- Anti-Alzheimer's Agents : Acridine-chromenone and quinoline-chromenone hybrids, derived from 8-Chloro-2,3-dihydro-1H-quinolin-4-one, have been synthesized and evaluated as potential anti-Alzheimer's agents. These compounds show promise in inhibiting cholinesterases and β-secretase, crucial in Alzheimer's disease treatment (Najafi et al., 2016).

Zinc Sensing in Biological Systems

- Biological Zinc Sensing : Compounds like QZ1 and QZ2, derived from 8-Chloro-2,3-dihydro-1H-quinolin-4-one, have been developed for sensing biological Zn(II). These compounds exhibit low background fluorescence with highly emissive Zn(II) complexes, making them useful in biological research and potential medical applications (Nolan et al., 2005).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

8-chloro-2,3-dihydro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c10-7-3-1-2-6-8(12)4-5-11-9(6)7/h1-3,11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZZZZSAMIAZSIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(C1=O)C=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351468 | |

| Record name | 8-Chloro-2,3-dihydro-1H-quinolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

20.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26665546 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

8-Chloro-2,3-dihydro-1H-quinolin-4-one | |

CAS RN |

21617-11-8 | |

| Record name | 8-Chloro-2,3-dihydro-1H-quinolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{5-[2-(Trifluoromethoxy)phenyl]-2-furyl}ethan-1-one](/img/structure/B1620925.png)

![2-({[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methyl}thio)aniline](/img/structure/B1620926.png)